

Gadoquatrane: Application Notes and Protocols for Imaging Inflammatory and Infectious Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gadoquatrane*

Cat. No.: *B12659558*

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Introduction

Gadoquatrane is a next-generation, high-relaxivity, macrocyclic, tetrameric gadolinium-based contrast agent (GBCA) developed for magnetic resonance imaging (MRI).^{[1][2][3]} Its unique molecular structure provides a significantly higher T1 relaxivity compared to conventional GBCAs, allowing for a substantial reduction in the administered gadolinium dose without compromising image quality.^{[1][4]} Clinical trials have demonstrated the efficacy and safety of **gadoquatrane** at a dose of 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose for other macrocyclic GBCAs.

The pivotal Phase III QUANTI clinical development program, which included studies on the central nervous system (QUANTI CNS) and other body regions (QUANTI OBR) in both adult and pediatric populations, has shown positive topline results. While detailed results for specific inflammatory and infectious disease applications from the QUANTI OBR study are anticipated, the fundamental properties of **gadoquatrane** make it a promising tool for visualizing and characterizing inflammation and infection. This document provides detailed application notes and proposed protocols for the use of **gadoquatrane** in this context, based on its known characteristics and established methodologies for similar high-relaxivity contrast agents.

Principle of Action in Inflammatory and Infectious Imaging

Gadolinium-based contrast agents like **gadoquatrane** work by shortening the T1 relaxation time of water protons in their vicinity. In areas of inflammation and infection, there is typically increased vascular permeability and blood flow, leading to the accumulation of the contrast agent in the interstitial space. This accumulation results in a brighter signal on T1-weighted MR images, highlighting the affected tissues.

The high relaxivity of **gadoquatrane** enhances this effect, meaning that a lower concentration of the agent is required to produce a significant T1 shortening and, consequently, robust contrast enhancement. This is particularly advantageous for detecting subtle or early-stage inflammation and for patients requiring multiple contrast-enhanced scans, as it reduces overall gadolinium exposure.

Key Physicochemical and Pharmacokinetic Properties

A comprehensive understanding of **gadoquatrane**'s properties is essential for designing effective imaging protocols.

Property	Value	Reference
Structure	Macrocyclic, Tetrameric	
T1 Relaxivity (in human plasma at 1.41 T, 37°C)	11.8 mM ⁻¹ s ⁻¹ per Gd	
Recommended Dose	0.04 mmol Gd/kg body weight	
Protein Binding	Negligible	
Pharmacokinetics	Biphasic elimination, comparable to gadobutrol	
Excretion	Primarily renal	

Proposed Application: Imaging of Inflammatory Arthritis

Objective: To visualize and assess the extent of synovial inflammation (synovitis) in inflammatory arthritides such as rheumatoid arthritis.

Rationale: The high relaxivity of **gadoxatrate** is expected to provide excellent delineation of inflamed synovial tissue, even at a reduced gadolinium dose. This can aid in early diagnosis, monitoring disease activity, and evaluating treatment response.

Proposed Preclinical Imaging Protocol (Animal Model of Arthritis, e.g., Collagen-Induced Arthritis in Rodents)

Parameter	Specification
Animal Model	Collagen-induced arthritis (CIA) in rats or mice
MRI System	High-field small-animal MRI scanner (e.g., 7T)
Coil	Appropriate volume or surface coil for the joint of interest
Contrast Agent	Gadoquatrane
Dose	0.04 mmol/kg body weight
Administration	Intravenous (e.g., tail vein) bolus injection
Imaging Sequences	Pre-contrast: T1-weighted spin-echo (SE) or gradient-echo (GRE), T2-weighted fat-suppressed (FS) SE or turbo spin-echo (TSE) Post-contrast: T1-weighted FS SE or GRE, acquired dynamically for the first 5-10 minutes, followed by static high-resolution T1-weighted FS images at 10-15 minutes post-injection.
Image Analysis	- Qualitative assessment of synovial enhancement. - Quantitative analysis: Measurement of the rate and degree of signal intensity enhancement in regions of interest (ROIs) placed on the synovium. Calculation of parameters such as the maximum enhancement and the initial rate of enhancement.

Proposed Clinical Imaging Protocol (Human Subjects)

Parameter	Specification
MRI System	1.5T or 3T clinical MRI scanner
Coil	Dedicated extremity coil for the joint of interest (e.g., wrist, knee)
Contrast Agent	Gadoquatrane
Dose	0.04 mmol/kg body weight
Administration	Intravenous bolus injection followed by a saline flush
Imaging Sequences	Pre-contrast: Coronal and axial T1-weighted SE or GRE, Coronal and axial T2-weighted FS TSE Post-contrast: Axial and coronal T1-weighted FS SE or GRE, acquired 5-10 minutes after contrast administration. Dynamic contrast-enhanced (DCE)-MRI with a T1-weighted GRE sequence can be performed for quantitative assessment of synovial inflammation.
Image Analysis	- Scoring of synovitis using established systems (e.g., OMERACT RAMRIS). - Quantitative analysis of DCE-MRI data to derive parameters such as K _{trans} (volume transfer constant) and v _e (extracellular extravascular space volume fraction).

Proposed Application: Imaging of Myocarditis

Objective: To detect and characterize myocardial inflammation in patients with suspected myocarditis.

Rationale: Contrast-enhanced MRI is a cornerstone in the diagnosis of myocarditis, based on the Lake Louise Criteria. The high relaxivity of **gadoquatrane** could enhance the detection of myocardial hyperemia (early gadolinium enhancement) and myocardial necrosis/fibrosis (late gadolinium enhancement) at a lower dose.

Proposed Clinical Imaging Protocol (Human Subjects)

Parameter	Specification
MRI System	1.5T or 3T clinical MRI scanner
Coil	Phased-array cardiac coil
Contrast Agent	Gadoquatrane
Dose	0.04 mmol/kg body weight
Administration	Intravenous bolus injection
Imaging Sequences	Pre-contrast: Cine imaging (SSFP), T2-weighted imaging (e.g., STIR or T2-mapping), T1-mapping Early Gadolinium Enhancement (EGE): T1-weighted imaging within the first 1-3 minutes post-contrast to assess for myocardial hyperemia. Late Gadolinium Enhancement (LGE): T1-weighted inversion recovery or phase-sensitive inversion recovery sequences acquired 10-15 minutes post-contrast to detect myocardial necrosis and fibrosis.
Image Analysis	- Qualitative assessment of EGE and LGE patterns. - Quantitative analysis of T1 and T2 maps. - Calculation of the extent of LGE as a percentage of myocardial mass.

Proposed Application: Imaging of Infectious Diseases

Objective: To localize and characterize deep-seated infections, such as abscesses or osteomyelitis.

Rationale: The accumulation of **gadoquatrane** in areas of infection-induced inflammation and vascular permeability can help in the precise localization of the infectious focus and in differentiating it from surrounding healthy tissue.

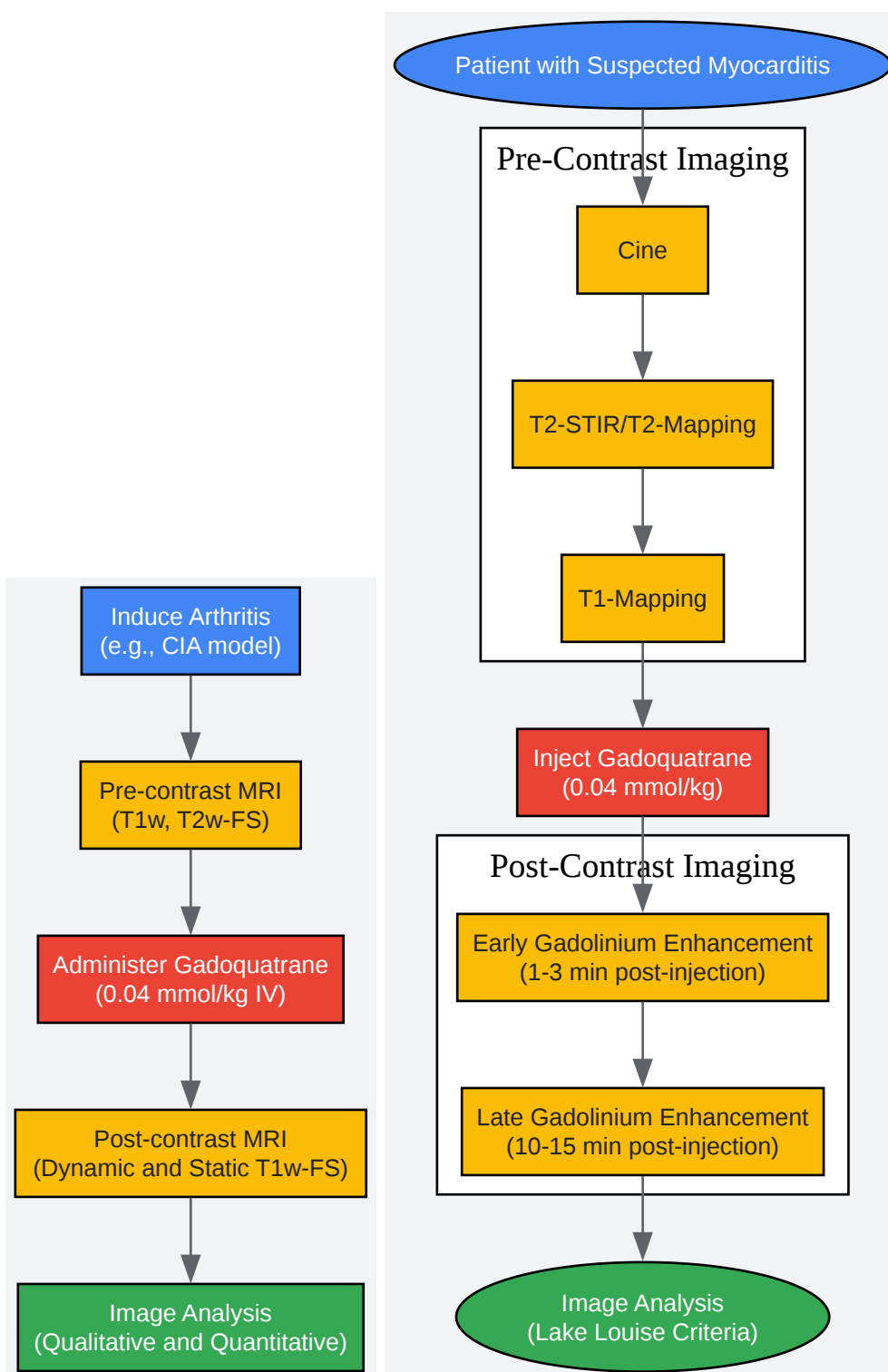
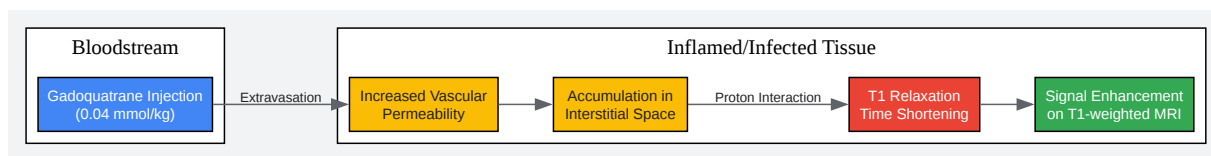
Proposed Preclinical Imaging Protocol (Animal Model of Infection, e.g., Thigh Abscess Model)

Parameter	Specification
Animal Model	Bacterial (e.g., <i>S. aureus</i>) induced thigh abscess in rodents
MRI System	High-field small-animal MRI scanner (e.g., 7T)
Coil	Appropriate volume or surface coil
Contrast Agent	Gadoquatrane
Dose	0.04 mmol/kg body weight
Administration	Intravenous (e.g., tail vein) bolus injection
Imaging Sequences	Pre-contrast: T1-weighted SE or GRE, T2-weighted FS TSE Post-contrast: T1-weighted FS SE or GRE, acquired at 5-10 minutes post-injection.
Image Analysis	- Qualitative assessment of rim enhancement around the abscess cavity. - Measurement of the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) of the enhancing rim.

Proposed Clinical Imaging Protocol (Human Subjects)

Parameter	Specification
MRI System	1.5T or 3T clinical MRI scanner
Coil	Appropriate body or surface coil for the region of interest
Contrast Agent	Gadoquatrane
Dose	0.04 mmol/kg body weight
Administration	Intravenous bolus injection
Imaging Sequences	Pre-contrast: T1-weighted SE or GRE, T2-weighted FS TSE, Diffusion-weighted imaging (DWI) Post-contrast: T1-weighted FS SE or GRE in at least two orthogonal planes.
Image Analysis	<ul style="list-style-type: none">- Identification of characteristic enhancement patterns (e.g., rim enhancement for abscesses).- Correlation with DWI findings to increase diagnostic confidence.

Visualizations



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- To cite this document: BenchChem. [Gadoquatrane: Application Notes and Protocols for Imaging Inflammatory and Infectious Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12659558#gadoquatrane-for-imaging-inflammatory-and-infectious-diseases>]

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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com